3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
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Overview
Description
3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a halogenated heterocyclic compound with the molecular formula C8H4IN3. It is a derivative of pyrrolopyridine, characterized by the presence of an iodine atom at the 3-position and a cyano group at the 4-position. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile typically involves the iodination of pyrrolopyridine derivatives. One common method includes the reaction of 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Reduction Reactions: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include 3-azido-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, 3-thio-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, and 3-alkoxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.
Coupling Reactions: Products include various biaryl and alkyne derivatives.
Reduction Reactions: Products include 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.
Scientific Research Applications
3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors and other bioactive molecules.
Biological Research: It serves as a probe to study protein-ligand interactions and enzyme activities.
Pharmaceutical Industry: It is explored for its potential therapeutic effects in treating cancer, inflammation, and infectious diseases.
Chemical Biology: It is utilized in the development of chemical probes and tools for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of signaling pathways and cellular processes, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
- 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
- 3-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Uniqueness
3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to molecular targets. Additionally, the cyano group at the 4-position provides a handle for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4IN3/c9-6-4-12-8-7(6)5(3-10)1-2-11-8/h1-2,4H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSYSBAEUNYLCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C#N)C(=CN2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4IN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640149 |
Source
|
Record name | 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956485-59-9 |
Source
|
Record name | 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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